molecular formula C9H10ClNO2 B1419257 Indoline-5-carboxylic acid hydrochloride CAS No. 1171876-52-0

Indoline-5-carboxylic acid hydrochloride

Cat. No.: B1419257
CAS No.: 1171876-52-0
M. Wt: 199.63 g/mol
InChI Key: WTBSYTMVLQRZGK-UHFFFAOYSA-N
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Description

Indoline-5-carboxylic acid hydrochloride is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

Indoline-5-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with them . This interaction can lead to the modulation of enzyme activity, affecting various biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear receptors and other signaling molecules, leading to changes in gene expression and cellular responses . These effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and the modulation of various biochemical pathways . For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with them, affecting their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation over time, leading to changes in their biological activity . These temporal effects can impact the interpretation of experimental results and the understanding of the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have shown that indole derivatives can have a dose-dependent effect on various biological processes, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s biological activity and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness and its potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, influencing its biological activity . Post-translational modifications and targeting signals can play a role in determining the compound’s subcellular localization and its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indoline-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of indole derivatives using hydrogenation techniques. For instance, the reduction of indole-5-carboxylic acid can be achieved using a hydrogenation catalyst such as palladium on carbon in the presence of hydrogen gas .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Indoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Indoline-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Indole-5-carboxylic acid
  • Indoline-2-carboxylic acid
  • Indole-3-acetic acid

Uniqueness

Indoline-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .

Properties

IUPAC Name

2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBSYTMVLQRZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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